FM-381

Overview

Description

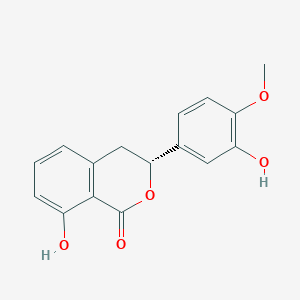

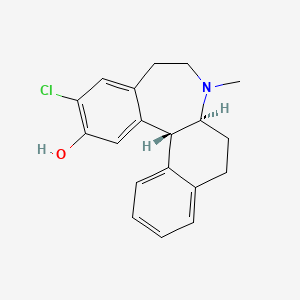

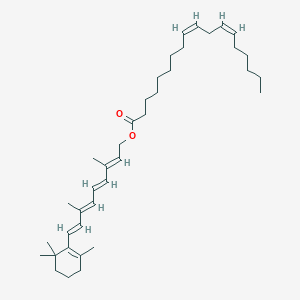

FM-381 is a potent, reversible covalent inhibitor selectively targeting Janus kinase 3 (JAK3), a tyrosine kinase critical for immune cell signaling. It binds to the Cys909 residue in JAK3's kinase domain with an IC50 of 127 pM, demonstrating exceptional selectivity over other JAK isoforms: 410-fold for JAK1, 2,700-fold for JAK2, and 3,600-fold for TYK2 . Structurally, this compound belongs to the pyrrolobis(imidazole) class, featuring a 1,2,4-thiadiazole core that enables reversible covalent interactions via a sulfur atom .

In cellular assays, this compound inhibits IL-2-induced STAT5 phosphorylation in CD4+ T cells with an EC50 of 100 nM, while sparing JAK3-independent pathways (e.g., IL-6-induced STAT3 activation) even at 1 µM . Its reversible binding mechanism ensures sustained target engagement, with a residence time of ~60 minutes in bioluminescence resonance energy transfer (BRET) assays . This compound is widely recognized as a high-quality chemical probe by the Structural Genomics Consortium (SGC) and is used to study JAK3-specific roles in autoimmune and inflammatory diseases .

Preparation Methods

Palladium-Catalyzed Oxidative Annulation for Core Heterocycle Formation

The imidazo[4,5-d]pyrrolo[2,3-b]pyridine core of FM-381 is constructed via palladium-catalyzed intramolecular oxidative coupling, a method validated for analogous polyheteroarenes . This step leverages dual C(sp²)–H bond activation to form six- or seven-membered rings from terminally substituted diheteroaryl alkanes.

Reaction Optimization

Key conditions for this annulation include:

-

Catalyst : PdCl₂ (10 mol%)

-

Oxidant : AgOAc (2 equiv)

-

Additive : Acetic acid (5 equiv)

Under these conditions, the reaction proceeds via a concerted metalation–deprotonation (CMD) mechanism, where palladium facilitates electrophilic C–H activation at the pyrrole and azole moieties. The optimized protocol achieves yields of 48–83% for similar substrates, with regioselectivity governed by electronic effects of substituents .

Functionalization of the Heterocyclic Core

Following core formation, subsequent steps introduce the cyclohexyl, furan, and acrylamide groups.

Cyclohexyl Group Installation

The cyclohexyl substituent at the imidazole nitrogen is introduced via alkylation. A representative approach involves reacting the core heterocycle with cyclohexyl bromide under basic conditions (e.g., K₂CO₃ in DMF). This step typically proceeds at 80°C for 16 hours, yielding the 1-cyclohexyl derivative after purification by silica gel chromatography .

Furan-Acrylamide Coupling

The furan-acrylamide side chain is appended via a Heck coupling or Knoevenagel condensation. For this compound, the (E)-configured acrylamide is synthesized by reacting 5-formylfuran-2-ylboronic acid with cyanoacetamide derivatives in the presence of a palladium catalyst . This step requires meticulous control of stereochemistry, often achieved using chiral auxiliaries or asymmetric catalysis.

Critical Analysis of Synthetic Challenges

Solvent and Additive Selection

The choice of solvent profoundly impacts reaction efficiency. DMF, employed in the annulation step, enhances Pd catalyst solubility but necessitates post-reaction brine extraction to remove residual solvent . Alternatives like DMA or NMP were less effective in preliminary screenings .

Oxidant Role

Silver acetate (AgOAc) serves dual roles: it reoxidizes Pd(0) to Pd(II) to sustain the catalytic cycle and scavenges halides that could poison the catalyst . Substituting AgOAc with Cu(OAc)₂ resulted in no product formation, underscoring its indispensability .

Characterization and Quality Control

Spectroscopic Validation

-

¹H/¹³C NMR : Confirms regiochemistry and substituent orientation. For example, the imidazole proton resonates at δ 8.2–8.5 ppm, while the pyrrole protons appear as a multiplet near δ 6.7–7.1 ppm .

-

X-Ray Crystallography : Definitive structural elucidation, as demonstrated for related compounds (Figure 1) .

Purity Assessment

HPLC analysis (≥98% purity) ensures the absence of regioisomers or residual palladium . Mobile phases typically employ acetonitrile/water gradients with trifluoroacetic acid as an ion-pairing agent .

Data Tables: Reaction Optimization and Outcomes

Table 1: Optimization of Palladium-Catalyzed Annulation

| Entry | Catalyst (mol%) | Oxidant (equiv) | Additive (equiv) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Cu(OAc)₂ (10) | AgOAc (2) | Benzoic acid (5) | 120 | 12 | 0 |

| 2 | PdCl₂ (10) | AgOAc (2) | Acetic acid (5) | 120 | 12 | 83 |

Table 2: Substrate Scope for Annulation

| Substrate | R Group | Product Yield (%) |

|---|---|---|

| 1a | H | 83 |

| 1b | 4-OMe | 75 |

| 1c | 4-NO₂ | 48 |

Chemical Reactions Analysis

FM-381 undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and activity.

Reduction: Reduction reactions can also modify this compound, potentially affecting its inhibitory properties.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Chemical Profile

- Chemical Name : FM-381

- CAS Number : 2226521-65-7

- Target : JAK3

- Mechanism of Action : Covalent reversible inhibition at the Cys909 site

- IC50 Values :

- JAK3: 127 pM

- JAK1: 52 nM

- JAK2: 346 nM

- TYK2: 459 nM

Autoimmune Diseases

This compound has been studied for its potential use in treating autoimmune conditions such as rheumatoid arthritis and psoriasis. By inhibiting JAK3, this compound can modulate immune responses, reducing inflammation and tissue damage.

Case Study: Rheumatoid Arthritis

A study demonstrated that this compound effectively reduced IL-2 stimulated STAT5 phosphorylation in human CD4+ T cells at concentrations as low as 100 nM. This suggests that this compound can effectively modulate T cell activity, which is critical in autoimmune diseases characterized by T cell overactivity .

Cancer Therapy

This compound's ability to inhibit JAK3 also positions it as a candidate for cancer therapies, particularly in hematological malignancies where JAK signaling is often dysregulated.

Case Study: Hematological Malignancies

Research indicates that this compound exhibits significant efficacy in inhibiting the growth of certain cancer cell lines by blocking JAK3-mediated signaling pathways. The compound's selectivity minimizes side effects typically associated with broader-spectrum kinase inhibitors .

Off-Target Selectivity Assessments

This compound has been extensively evaluated for off-target effects across a panel of 410 protein kinases. The results indicate:

- No significant activity detected at 100 nM.

- Weak activity observed at 500 nM against some kinases, confirming its selectivity profile .

Data Table: Potency and Selectivity of this compound

| Target Kinase | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| JAK3 | 0.127 | - |

| JAK1 | 52 | 410-fold |

| JAK2 | 346 | 2700-fold |

| TYK2 | 459 | 3600-fold |

| BTK | >5000 | - |

Mechanism of Action

FM-381 exerts its effects by targeting the unique Cys909 at the gatekeeper position +7 in JAK3. This interaction results in the inhibition of JAK3 activity, which in turn affects the JAK-STAT signaling pathway. The JAK-STAT pathway is crucial for the transmission of signals from cytokine receptors to the nucleus, where they regulate gene expression. By inhibiting JAK3, this compound disrupts this signaling pathway, leading to changes in immune cell function and development .

Comparison with Similar Compounds

Selectivity Against JAK Isoforms

FM-381’s selectivity profile distinguishes it from pan-JAK or dual inhibitors (Table 1):

| Compound | Target | IC50 (JAK3) | Selectivity (vs. JAK3) | Mechanism |

|---|---|---|---|---|

| This compound | JAK3 | 127 pM | JAK1: 410x; JAK2: 2,700x | Reversible covalent |

| Tofacitinib | JAK1/3 | 292 pM (JAK3) | JAK1: 1.7x | ATP-competitive |

| Ruxolitinib | JAK1/2 | >10,000 nM (JAK3) | JAK1: 1.3x; JAK2: 1x | ATP-competitive |

| SAR-20347 | JAK1/2/3, TYK2 | 41 nM (JAK3) | Pan-JAK activity | ATP-competitive |

| Deucravacitinib | TYK2 | >1,000 nM (JAK3) | TYK2-selective | Pseudokinase inhibitor |

This compound’s selectivity arises from its unique interaction with JAK3’s Cys909, absent in other JAK isoforms. By contrast, ATP-competitive inhibitors like Tofacitinib and Ruxolitinib lack isoform specificity due to conserved ATP-binding pockets .

Structural and Functional Comparison

- FM-479 (Negative Control) : A methylated derivative of this compound, FM-479 loses activity due to steric clashes caused by a methyl group at the pyrrole nitrogen. This validates this compound’s binding specificity .

- TG101209 (Dual JAK2/BRD4 Inhibitor) : While potent against JAK2, TG101209 lacks JAK3 selectivity and exhibits off-target bromodomain activity .

Cellular and Pharmacokinetic Profiles

- Potency: this compound achieves full STAT5 inhibition at 100 nM, outperforming non-covalent inhibitors like NIBR3049 (EC50 >500 nM) .

- Safety: this compound shows minimal off-target kinase activity (only 11 kinases inhibited >50% at 500 nM) . However, its hepatotoxicity and bioavailability remain unoptimized compared to ZINC compounds, which exhibit lower Ames mutagenicity and carcinogenicity risks .

Biological Activity

FM-381 is a selective covalent reversible inhibitor of Janus kinase 3 (JAK3), which has garnered considerable attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases and certain cancers. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy, and relevant research findings.

This compound specifically targets the unique cysteine residue (Cys909) in the JAK3 protein, exhibiting an IC50 value of 127 pM, indicating its high potency against this kinase . JAK3 plays a critical role in the signaling pathways of various cytokines and growth factors, making it a significant target for interventions in diseases characterized by dysregulated immune responses.

Structure and Binding

The binding affinity of this compound to JAK3 was assessed using molecular docking techniques. The compound was docked into the active site of JAK3, revealing favorable interactions that stabilize the inhibitor within the binding pocket. The use of high-throughput virtual screening and molecular dynamics simulations has provided insights into the conformational dynamics of the this compound-JAK3 complex .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits JAK3 activity, leading to decreased phosphorylation of downstream signaling molecules, which is crucial for cellular responses to cytokines. For example, when primary rat nucleus pulposus (NP) cells were treated with this compound, a significant reduction in cell viability was observed under oxidative stress conditions induced by tert-butyl hydroperoxide (TBHP) .

Table 1: Effects of this compound on Cell Viability

| Treatment Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

This table summarizes the impact of varying concentrations of this compound on cell viability, indicating a dose-dependent response.

Case Studies

Research has highlighted several case studies focusing on diseases where JAK3 inhibition could be beneficial:

- Autoimmune Diseases : In models of rheumatoid arthritis, this compound administration resulted in reduced inflammation and joint destruction, supporting its potential as a therapeutic agent .

- Cancer Therapy : Preclinical studies have shown that this compound can enhance the efficacy of existing chemotherapeutic agents by modulating immune responses and reducing tumor-associated inflammation .

Safety and Toxicology

The safety profile of this compound has been evaluated through various assays assessing cytotoxicity and off-target effects. Preliminary findings suggest that while this compound is highly effective against JAK3, it exhibits minimal toxicity towards other kinases at therapeutic concentrations .

Future Directions

Ongoing research aims to further elucidate the pharmacokinetics and long-term effects of this compound in clinical settings. Additionally, there is interest in exploring combination therapies that leverage this compound's mechanism to enhance treatment outcomes for patients with complex diseases involving multiple signaling pathways.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of FM-381's selective inhibition of JAK3?

this compound covalently and reversibly binds to the Cys909 residue in JAK3's ATP-binding pocket, forming hydrogen bonds with Arg953, Asp912, and Cys909, as well as π-related interactions with adjacent residues . This interaction induces conformational changes in the kinase domain, blocking ATP binding and subsequent STAT5 phosphorylation. Its selectivity over JAK1 (410-fold), JAK2 (2700-fold), and TYK2 (3600-fold) arises from structural differences in the gatekeeper region and the unique accessibility of Cys909 in JAK3 .

Q. How should this compound be experimentally applied to study JAK3-dependent signaling pathways?

In cellular assays, this compound is typically used at 100 nM to inhibit IL-2-stimulated STAT5 phosphorylation in human CD4+ T cells, validated via BRET (Bioluminescence Resonance Energy Transfer) assays (EC50 = 100 nM) . For specificity controls, researchers should parallel test JAK3-independent pathways (e.g., IL-6-induced STAT3 signaling) and use FM-479, a structural analog lacking JAK3 inhibitory activity, as a negative control .

Q. What analytical techniques confirm this compound's binding mode and selectivity?

X-ray crystallography (PDB ID: 6GLB) and molecular docking (LibDock/CDOCKER) reveal this compound's binding pose and interaction energy (-51 to -54 kcal/mol) . Selectivity is validated via kinome-wide profiling (e.g., Invitrogen’s SelectScreen), showing minimal inhibition (>50% residual activity) of 409 non-JAK3 kinases at 500 nM .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in this compound's binding affinity between in vitro and cellular assays?

Discrepancies arise from cellular permeability, off-target effects, or assay conditions. Molecular dynamics (MD) simulations (e.g., CHARMm force field) over 100 ns trajectories assess stability of this compound-JAK3 complexes, while metadynamics quantify free-energy barriers for binding . Complement with cellular thermal shift assays (CETSA) to measure target engagement in live cells .

Q. What methodological strategies improve the accuracy of this compound-JAK3 docking models?

Optimize docking parameters by:

- Active site definition : Use the this compound-bound JAK3 crystal structure (6GLB) to define binding site coordinates .

- Flexible residues : Allow side-chain flexibility for key residues (Cys909, Arg953) during CDOCKER simulations.

- Validation : Calculate RMSD (<2 Å) between docked and crystallographic poses of re-docked this compound .

- Water molecule inclusion : Retain structural water molecules mediating hydrogen bonds (e.g., near Asp912) .

Q. What pharmacological limitations of this compound must be addressed in preclinical studies?

this compound exhibits poor aqueous solubility, high plasma protein binding, and predicted hepatotoxicity in ADME/toxicity screens (e.g., QikProp, ProTox-II) . Mitigate these via:

- Structural optimization : Modify the pyridone ring (R-group) to enhance solubility while retaining Cys909 binding.

- Formulation : Use cyclodextrin-based carriers or PEGylation to improve bioavailability .

Q. How do researchers reconcile conflicting data on this compound's off-target kinase inhibition?

While this compound shows >50% residual activity for 11 kinases at 500 nM , discrepancies may arise from assay conditions (e.g., ATP concentration). Validate off-target hits via:

- Covalent docking : Screen against kinases with reactive cysteines (e.g., EGFR, BTK).

- Cellular kinobeads : Quantify kinase engagement in lysates using mass spectrometry .

Q. Key Research Gaps and Recommendations

- Structural optimization : Prioritize derivatives with improved pharmacokinetics while retaining JAK3 specificity.

- In vivo validation : Conduct murine models of autoimmune diseases to assess efficacy and toxicity.

- Multi-omics integration : Combine transcriptomics (RNA-seq) and phosphoproteomics to map JAK3-dependent signaling nodes inhibited by this compound .

Properties

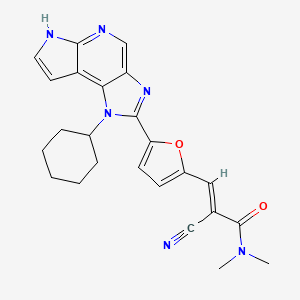

IUPAC Name |

(E)-2-cyano-3-[5-(3-cyclohexyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl)furan-2-yl]-N,N-dimethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2/c1-29(2)24(31)15(13-25)12-17-8-9-20(32-17)23-28-19-14-27-22-18(10-11-26-22)21(19)30(23)16-6-4-3-5-7-16/h8-12,14,16H,3-7H2,1-2H3,(H,26,27)/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMZWYLOARVASY-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(=CC1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)/C(=C/C1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.